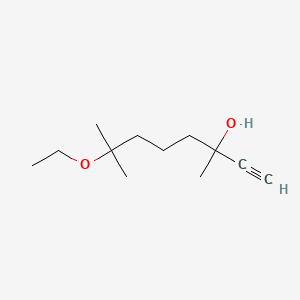

7-Ethoxy-3,7-dimethyloct-1-yn-3-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-ethoxy-3,7-dimethyloct-1-yn-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-6-12(5,13)10-8-9-11(3,4)14-7-2/h1,13H,7-10H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOYBNYRDULLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)CCCC(C)(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol

Disclaimer: The compound 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol is not found in established chemical literature or databases. This guide is a predictive and exemplary whitepaper based on the chemical's structure, providing expected properties and methodologies for researchers, scientists, and drug development professionals.

Introduction

This compound is a tertiary alkynyl alcohol. This class of compounds is of significant interest in organic synthesis and medicinal chemistry due to the versatile reactivity of the alkynyl group and the potential for the hydroxyl and ether functionalities to engage in various biological interactions. This guide outlines the predicted chemical properties, a plausible synthetic route, and a standard characterization workflow for this novel compound.

Predicted Chemical and Physical Properties

The chemical structure of this compound suggests it is a chiral molecule, likely existing as a colorless to pale yellow liquid at room temperature. Its properties are dictated by the presence of a terminal alkyne, a tertiary alcohol, and an ether linkage.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| Boiling Point | ~220-240 °C (at 760 mmHg) |

| Density | ~0.95 g/cm³ |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether, dichloromethane) |

| Appearance | Colorless to pale yellow liquid |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - Sharp singlet around 2.0-2.5 ppm (alkynyl-H)- Broad singlet for the hydroxyl proton (-OH)- Quartet and triplet for the ethoxy group (-OCH2CH3)- Multiple signals in the aliphatic region for the octyl chain methyl and methylene groups |

| ¹³C NMR | - Signals for the two sp-hybridized carbons of the alkyne (one deshielded, one shielded)- Signal for the quaternary carbon bearing the hydroxyl group- Signals for the carbons of the ethoxy group- Multiple signals in the aliphatic region for the octyl chain carbons |

| IR (Infrared) | - Sharp, weak absorption around 3300 cm⁻¹ (alkynyl C-H stretch)- Broad absorption around 3400 cm⁻¹ (O-H stretch)- Absorption around 2100 cm⁻¹ (C≡C stretch)- Strong absorption around 1100 cm⁻¹ (C-O stretch of ether and alcohol) |

| Mass Spectrometry (EI) | - Molecular ion peak (M+) at m/z 198- Fragmentation patterns corresponding to the loss of water, the ethoxy group, and cleavage adjacent to the alcohol and ether |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the Grignard reaction of a suitable ketone with ethynylmagnesium bromide.

3.1. Synthesis of the Ketone Precursor: 6-Ethoxy-6-methylheptan-2-one

The synthesis of the ketone precursor could start from commercially available materials, for example, through the ethoxylation of a corresponding alcohol followed by oxidation. A related compound, 7-ethoxy-3,7-dimethyloctan-1-al, has been synthesized via the oxidation of the corresponding alcohol[1].

3.2. Alkynylation to Form this compound

The final step would be the nucleophilic addition of an acetylide to the ketone. The synthesis of tertiary alkynyl alcohols is a well-established transformation in organic chemistry[2][3][4].

Experimental Protocol for Alkynylation:

-

Preparation of Ethynylmagnesium Bromide: A solution of ethylmagnesium bromide (1.0 M in THF) is cooled to 0 °C in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Acetylene gas is bubbled through the solution for 1-2 hours to form a slurry of ethynylmagnesium bromide.

-

Reaction with Ketone: A solution of 6-ethoxy-6-methylheptan-2-one in anhydrous THF is added dropwise to the ethynylmagnesium bromide slurry at 0 °C.

-

Reaction Monitoring and Quenching: The reaction is allowed to warm to room temperature and stirred for several hours. The progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Characterization of Acetylene Alcohols Via Alkynylation of Heteroatomic Aldehydes with Phenylacetylene Under Various Reaction Parameters Completed with Spatial Chemical Structure, Literature Review, and Bibliometric Analysis | Otamukhamedova | ASEAN Journal of Science and Engineering [ejournal.upi.edu]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Characteristics of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on the specific physicochemical properties, experimental protocols, and biological activities of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol is limited. This guide presents available information on structurally similar compounds to provide insights into its potential characteristics. All data presented for analogous compounds should be considered as estimations and not as experimentally verified values for this compound.

Introduction

This compound is a tertiary acetylenic alcohol. Its structure, featuring a terminal alkyne, a hydroxyl group, and an ether linkage, suggests potential applications in synthetic chemistry as an intermediate and possible biological activities. Terpenoid alcohols, a broader class to which this molecule belongs, are known for their diverse roles in fragrance, and as precursors for the synthesis of vitamins and other bioactive molecules. This document aims to provide a technical overview of the predicted physicochemical properties and potential synthetic pathways based on data from closely related analogs.

Physicochemical Characteristics

Due to the absence of specific experimental data for this compound, the following tables summarize the physicochemical properties of structurally related compounds. These analogs share the 3,7-dimethyloctynol or similar carbon skeletons, providing a basis for estimating the properties of the target compound.

Table 1: Molecular Descriptors of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | InChIKey |

| This compound (Predicted) | C₁₂H₂₂O₂ | 198.30 | This compound | - |

| 3,7-Dimethyl-1-octyn-3-ol[1] | C₁₀H₁₈O | 154.25 | 3,7-dimethyloct-1-yn-3-ol | VZPBTNPWFOMXPI-UHFFFAOYSA-N |

| 7-Methoxy-3,7-dimethyl-oct-1-yn-3-ol[2] | C₁₁H₂₀O₂ | 184.28 | 7-methoxy-3,7-dimethyloct-1-yn-3-ol | - |

| 3,7-dimethyloct-6-en-1-yn-3-ol (Dehydrolinalool)[3] | C₁₀H₁₆O | 152.23 | 3,7-dimethyloct-6-en-1-yn-3-ol | UFNLVKAJEUHRAM-UHFFFAOYSA-N |

Table 2: Physical Properties of Analogous Compounds

| Compound Name | Boiling Point (°C) | Pressure (kPa) | Enthalpy of Vaporization (kJ/mol) |

| 3,7-dimethyloct-6-en-1-yn-3-ol[3] | 89 - 93 | 1.6 | 50.4 @ 407 K, 52.1 @ 421 K |

Experimental Protocols

Conceptual Synthesis Workflow

The synthesis of this compound would likely start from a ketone precursor, 7-ethoxy-3,7-dimethyloctan-2-one. This ketone could then be reacted with acetylene in the presence of a strong base to form the target tertiary alcohol.

Caption: Conceptual workflow for the synthesis of this compound.

Synthesis of 3,7-dimethyl-6-octen-1-yn-3-ol (Dehydrolinalool)[3]

This industrial synthesis provides a relevant example of the ethynylation reaction.

-

Reactant Preparation: A mixture of ammonia and acetylene gas is prepared. A solution of methylheptenone containing potassium hydroxide is also prepared.

-

Reaction: The gas mixture is compressed and liquefied, then introduced into a reaction tower. The methylheptenone solution is pumped into the tower.

-

Reaction Conditions: The reaction is carried out at a temperature of 35–40°C and a pressure of 2.0–2.5 MPa for 2–3 hours.

-

Workup and Purification: The reaction mixture is transferred to a flash tank to remove and recycle excess acetylene and ammonia. The product is then purified by distillation under reduced pressure.

Caption: Experimental workflow for the synthesis of Dehydrolinalool.

Potential Biological Significance

While no specific biological activities or signaling pathways have been documented for this compound, some related terpenoid structures have been investigated for their pharmacological effects. For instance, some plant extracts containing various 3,7-dimethyloctane derivatives have shown anti-inflammatory activity.[4] These activities are often attributed to the modulation of inflammatory signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

The diagram below illustrates a generalized inflammatory signaling pathway that could be a target for compounds with anti-inflammatory properties. This is a hypothetical representation and has not been experimentally validated for this compound.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This compound is a molecule of interest for which specific experimental data is not widely available. By examining its structural analogs, we can infer its potential physicochemical properties and synthetic routes. The presence of the tertiary alcohol and alkyne functionalities suggests it could be a valuable intermediate in organic synthesis. Further research is required to determine its actual properties, develop specific analytical methods, and explore its potential biological activities. The information provided in this guide serves as a foundational resource for researchers and professionals interested in this and related compounds.

References

In-Depth Technical Guide on the Structural Elucidation of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol. Due to the absence of published experimental data for this specific molecule, this guide outlines a theoretical structural elucidation based on a proposed synthetic route and predicted spectroscopic data, supported by comparative analysis with structurally similar compounds. The methodologies and data presented herein serve as a robust framework for the future synthesis, isolation, and characterization of this compound.

Introduction

This compound is a tertiary alkynyl alcohol with potential applications in fragrance chemistry and as a building block in the synthesis of more complex molecules. Its structure combines a hydrophilic alcohol group with a lipophilic hydrocarbon chain containing an ether linkage, suggesting possible unique solubility and reactivity properties. This guide details the proposed synthesis and the predicted spectroscopic characteristics that would confirm its structure.

Proposed Synthesis

A two-step synthetic pathway is proposed for the preparation of this compound, commencing with the commercially available 6-methyl-5-hepten-2-one.

Step 1: Synthesis of the Ketone Precursor, 6-Ethoxy-6-methylheptan-2-one

The first step involves the formation of the key intermediate, 6-ethoxy-6-methylheptan-2-one, via an acid-catalyzed Markovnikov addition of ethanol across the double bond of 6-methyl-5-hepten-2-one.

Step 2: Formation of this compound

The target compound is then synthesized through the nucleophilic addition of a lithium acetylide to the carbonyl group of 6-ethoxy-6-methylheptan-2-one.

A visual representation of the proposed synthetic workflow is provided below.

Synthesis of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide combines established synthetic methodologies for analogous structures to propose a detailed, multi-step synthesis. The protocols provided are based on well-understood organic chemistry principles and reactions, offering a solid foundation for the laboratory preparation of this tertiary propargyl alcohol.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a three-step process commencing with the oxidation of 7-ethoxy-3,7-dimethyloctan-1-ol to the corresponding aldehyde. This intermediate, 7-ethoxy-3,7-dimethyloctan-1-al, subsequently undergoes a nucleophilic addition with a lithium acetylide reagent. The final step involves a deprotection to yield the target tertiary propargyl alcohol.

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Ethoxy-3,7-dimethyloctan-1-al

This procedure details the oxidation of 7-ethoxy-3,7-dimethyloctan-1-ol to the corresponding aldehyde using a chromium trioxide-pyridine complex.

Experimental Workflow:

Caption: Workflow for the oxidation of 7-ethoxy-3,7-dimethyloctan-1-ol.

Detailed Protocol:

A suspension of chromium trioxide (8.0 g) in pyridine (100 ml) is prepared with stirring under a nitrogen atmosphere. To this suspension, a mixture of 7-ethoxy-3,7-dimethyloctan-1-ol (1.9 g) and pyridine (10 ml) is added. The reaction mixture is stirred at room temperature for approximately 4 hours. Following the reaction, the mixture is poured into a saturated sodium bicarbonate solution and extracted with diethyl ether. The organic layer is then washed sequentially with 2N NaOH, water, 10% HCl, water, and finally brine. After drying and evaporating the solvent under reduced pressure, the residue is filtered with hexane to yield 7-ethoxy-3,7-dimethyloctan-1-al.[1]

Step 2: Alkynylation of 7-Ethoxy-3,7-dimethyloctan-1-al

This step involves the reaction of the aldehyde with a lithium acetylide, generated in situ from 3,3-diethoxypropyne, to form the protected precursor of the target molecule.

Detailed Protocol (Analogous Procedure):

In a round-bottom flask under an argon atmosphere, 3,3-diethoxypropyne (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. To this solution, n-butyllithium (1.6 M in hexanes, 1.2 eq) is added dropwise, and the mixture is stirred for 1 hour to generate the lithium acetylide. A solution of 7-ethoxy-3,7-dimethyloctan-1-al (1.0 eq) in THF is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography.

Step 3: Deprotection to Yield this compound

The final step is the selective hydrolysis of one of the ethoxy groups from the propargyl ether intermediate to yield the final product.

Detailed Protocol (General Procedure):

The protected precursor from Step 2 is dissolved in a suitable solvent mixture, such as THF and water. A catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, is added. The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting material. Upon completion, the reaction is neutralized with a mild base, such as a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent like diethyl ether. The organic extracts are combined, dried over an anhydrous salt, and the solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography or distillation.

Data Presentation

The following tables summarize the known and estimated data for the key compounds in this synthetic pathway. Note that specific experimental data for this compound is limited, and some values are based on analogous compounds.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Spectroscopic Data |

| 7-Ethoxy-3,7-dimethyloctan-1-al | C₁₂H₂₄O₂ | 200.32 | Not specified | Not specified |

| This compound (Target) | C₁₂H₂₂O₂ | 198.30 | 90–90.5 at 1.33 kPa (analogous) | IR (film, analogous): 3450 cm⁻¹ (O–H), 2110 cm⁻¹ (C≡C) ¹H NMR (CDCl₃, analogous): δ 1.20 (d, J=7 Hz, 6H), 1.27 (d, J=7 Hz, 3H), 3.50 (s, 1H), 3.77 (t, J=7 Hz, 2H), 5.52 (m, 2H) |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Estimated Yield |

| 1 | Oxidation | CrO₃, Pyridine | Pyridine | Room Temp. | Not specified |

| 2 | Alkynylation | n-BuLi, 3,3-Diethoxypropyne | THF | -78 °C to Room Temp. | 65-85% (analogous) |

| 3 | Deprotection | H₃O⁺ (catalytic) | THF/H₂O | Room Temp. | Not specified |

Biological Activity and Applications

Currently, there is no readily available information in the scientific literature regarding the specific biological activities, signaling pathway interactions, or drug development applications of this compound. Further research is required to elucidate the potential pharmacological profile of this compound.

Conclusion

This technical guide outlines a viable synthetic route to this compound based on established chemical transformations. While a detailed experimental protocol for the synthesis of the precursor aldehyde is available, the subsequent alkynylation and deprotection steps are proposed based on analogous reactions due to a lack of specific literature for the target molecule. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize this compound for further investigation into its chemical and biological properties. It is recommended that each step be carefully optimized and characterized in a laboratory setting.

References

Spectroscopic Data for 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol. Due to the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast its spectral characteristics. The information herein is intended to support researchers in the identification, characterization, and quality control of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups (a tertiary alcohol, an internal ether, and a terminal alkyne) and comparison with data for analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.50 | q | 2H | -O-CH₂ -CH₃ |

| ~2.40 | s | 1H | -C≡CH |

| ~1.60 - 1.80 | m | 4H | -C(OH)-CH₂ -CH₂ - |

| ~1.50 | s | 3H | -C(OH)-CH₃ |

| ~1.20 | t | 3H | -O-CH₂-CH₃ |

| ~1.15 | s | 6H | -C(OEt)(CH₃ )₂ |

| ~1.00 | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~87 | C ≡CH |

| ~75 | -C (OH)- |

| ~73 | -C (OEt)(CH₃)₂ |

| ~71 | -C≡C H |

| ~58 | -O-CH₂ -CH₃ |

| ~40 | -C(OH)-CH₂ - |

| ~29 | -C(OEt)(CH₃ )₂ |

| ~25 | -C(OH)-CH₃ |

| ~20 | -CH₂-CH₂ -C(OEt)- |

| ~16 | -O-CH₂-CH₃ |

Table 3: Predicted IR Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~2970 | Strong | C-H stretch (sp³ aliphatic) |

| ~2110 | Weak | C≡C stretch (alkyne) |

| ~1100 | Strong | C-O stretch (ether and tertiary alcohol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragmentation |

| [M]+ | Molecular ion peak may be weak or absent in EI for tertiary alcohols.[1][2][3] |

| M-15 | Loss of a methyl group (-CH₃) |

| M-29 | Loss of an ethyl group (-CH₂CH₃) |

| M-18 | Loss of water (-H₂O) is a common fragmentation for alcohols.[1][2] |

| M-45 | Loss of an ethoxy group (-OCH₂CH₃) |

Experimental Protocols

The following are general experimental protocols for obtaining NMR, IR, and MS spectra for a novel organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[4][5] The solvent should be chosen based on the solubility of the compound and its transparency in the spectral regions of interest.[4]

-

Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[4]

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Data Acquisition :

-

Locking and Shimming : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field, followed by shimming to optimize the field homogeneity.[4]

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[4]

-

Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and initiate the experiment.[4]

-

-

Data Processing : The resulting Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. Further processing may include phase correction, baseline correction, and referencing (e.g., to internal tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6] Solid samples can be analyzed as a KBr pellet or as a mull.[6]

-

Instrumentation : Place the sample holder into the IR spectrometer.

-

Data Acquisition : A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample spectrum is then acquired, and the instrument's software automatically subtracts the background.

-

Data Analysis : The resulting spectrum displays the percentage of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are then correlated with specific functional groups within the molecule.[7][8] The region from 4000-1300 cm⁻¹ is typically used to identify functional groups, while the region below 1300 cm⁻¹ is the "fingerprint" region, which is unique to the specific compound.[9]

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : The molecules are ionized in the gas phase. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.[10][11]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12]

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Analysis : The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak (if present) provides the molecular weight of the compound, and the fragmentation pattern gives structural information.[10] For tertiary alcohols, the molecular ion peak is often weak or absent in EI-MS.[1][3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a novel organic compound.

References

- 1. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 2. m.youtube.com [m.youtube.com]

- 3. GCMS Section 6.10 [people.whitman.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. memphis.edu [memphis.edu]

- 12. fiveable.me [fiveable.me]

CAS number and molecular formula of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical data, including detailed experimental protocols and biological activity, for 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol is limited. This guide provides foundational chemical information and presents generalized experimental and logical frameworks based on established principles for analogous tertiary alkynyl alcohols and terpenoid-like structures.

Chemical Identity

This section provides the fundamental chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 2154-14-5 |

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | This compound |

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These are estimations based on its chemical structure and the known properties of similar tertiary alkynyl alcohols.

| Property | Predicted Value/Range | Notes |

| Boiling Point | ~90-95 °C at 1.33 kPa | Based on analogous compounds. Boiling point is expected to be higher than non-hydroxylated counterparts due to hydrogen bonding. |

| Solubility | Soluble in organic solvents, slightly soluble in water. | The presence of the hydroxyl and ether groups may confer some water solubility, but the long alkyl chain reduces it. |

| Appearance | Colorless to pale yellow liquid | Typical for many organic alcohols. |

| Reactivity | The terminal alkyne is reactive towards nucleophilic addition and cyclization. The tertiary alcohol can undergo dehydration or substitution reactions under acidic conditions. | The dual functionality of an alkyne and a hydroxyl group makes it a versatile synthetic intermediate.[1] |

Synthesis and Experimental Protocols

The synthesis of tertiary propargyl alcohols like this compound can be achieved through the nucleophilic addition of a metal acetylide to a ketone. Below is a generalized, detailed protocol for such a transformation.

Representative Synthesis of a Tertiary Propargyl Alcohol

Reaction: Addition of an acetylide to a ketone.

Reagents:

-

Ketone (e.g., 6-ethoxy-6-methylheptan-2-one)

-

Acetylene source (e.g., ethynyltrimethylsilane or bubbling acetylene gas)

-

Strong base (e.g., n-butyllithium or sodium amide in liquid ammonia)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Desiccant (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Preparation of the Acetylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the acetylene source in the anhydrous solvent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the strong base (e.g., n-butyllithium in hexanes) dropwise to the solution while maintaining the low temperature.

-

Stir the mixture for 30-60 minutes at -78 °C to ensure complete formation of the lithium acetylide.

-

-

Addition to the Ketone:

-

Dissolve the ketone in a minimal amount of the anhydrous solvent in the dropping funnel.

-

Add the ketone solution dropwise to the acetylide suspension at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over the desiccant, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure tertiary propargyl alcohol.

-

Potential Applications in Drug Discovery

While no specific biological activities for this compound have been reported, its structural features, including a tertiary alcohol and an alkyne group, are present in various biologically active molecules. Terpenoid-like structures, in general, exhibit a wide range of biological activities.[2][3][4][5] The ethoxy substitution could potentially modulate the pharmacokinetic properties of the molecule.

An ethoxy-substituted phylloquinone, a vitamin K1 derivative, has demonstrated anti-proliferative effects in lung cancer cells by arresting the cell cycle in the G2-M phase.[6] This suggests that the introduction of an ethoxy group to a bioactive scaffold can be a viable strategy in drug design.

The following diagrams illustrate a general workflow for the initial assessment of a novel compound in a drug discovery pipeline and a schematic of the synthesis.

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity in drug discovery.

Caption: A simplified reaction scheme for the synthesis of the target compound.

References

- 1. rawsource.com [rawsource.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Biological activity of terpene compounds produced by biotechnological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone (vitamin K1 derivative) from Spinacia oleracea leaf and enhancement of its extractability using radiation technology - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol, a tertiary alkynyl alcohol with potential applications in various chemical and pharmaceutical fields. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide establishes a qualitative solubility profile based on the known properties of structurally analogous compounds. Furthermore, it outlines detailed experimental protocols for determining precise solubility, enabling researchers to generate quantitative data for their specific applications.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a hydroxyl group (-OH) and an ether group (-O-), which can act as hydrogen bond acceptors, and a hydroxyl proton that can act as a hydrogen bond donor. However, the molecule also features a significant non-polar hydrocarbon backbone.

Based on the general principles of solubility ("like dissolves like") and the reported solubility of structurally similar compounds such as linalool (3,7-dimethylocta-1,6-dien-3-ol), a qualitative solubility profile for this compound has been predicted. Linalool is known to be soluble in most organic solvents and insoluble in water and glycerin[1][2]. The presence of the ethoxy group in this compound is expected to enhance its affinity for polar organic solvents compared to linalool, without rendering it significantly soluble in water.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Very Soluble | The hydroxyl group of the analyte can form hydrogen bonds with the alcohol solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble to Very Soluble | The polar carbonyl group of the ketone can interact with the polar groups of the analyte. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Very Soluble | The ether linkage in the analyte is similar to the solvent, promoting miscibility. |

| Esters | Ethyl Acetate | Soluble | The ester group is polar enough to interact favorably with the analyte. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The non-polar hydrocarbon backbone of the analyte will interact favorably with aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble | The large non-polar part of the molecule will allow for some solubility in non-polar solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble to Very Soluble | These solvents have moderate polarity and can solvate a wide range of organic compounds. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The high polarity of these solvents makes them effective at solvating molecules with polar functional groups. |

| Water | Insoluble to Very Sparingly Soluble | The large, non-polar hydrocarbon portion of the molecule is expected to dominate, leading to low water solubility. | |

| Glycerol | Insoluble | Glycerol is a highly polar, poly-hydroxylic solvent, making it a poor solvent for largely non-polar molecules. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline that can be adapted based on the specific solvent and available analytical instrumentation.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solute.

-

For finely suspended particles, centrifuge the vials at a moderate speed to achieve clear separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the instrument response against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the analyte in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

References

An In-Depth Technical Guide to the Stability and Degradation of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol

Disclaimer: Direct stability and degradation studies for 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol are not publicly available. This guide is a predictive analysis based on the known chemistry of its functional groups (tertiary alcohol, ether, and alkyne) and established principles of pharmaceutical forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The experimental protocols and data presented are illustrative examples for researchers, scientists, and drug development professionals.

Introduction

This compound is a complex organic molecule featuring a tertiary alcohol, an ether linkage, and a terminal alkyne. Understanding its stability and degradation profile is crucial for its potential applications in drug development and other scientific research. This technical guide outlines the predicted degradation pathways of this molecule under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It also provides detailed, standardized experimental protocols for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Forced degradation studies are essential for:

-

Elucidating degradation pathways and the intrinsic stability of the molecule.

-

Identifying likely degradation products.

-

Developing and validating stability-indicating analytical methods.

-

Informing formulation and packaging development to ensure product quality and safety.

The stress conditions described are based on ICH guidelines Q1A (R2) and Q1B.[1][2]

Predicted Degradation Pathways

The structure of this compound contains three key functional groups that will dictate its degradation profile: a tertiary alcohol, an ether, and a terminal alkyne.

-

Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbinol carbon lacks a hydrogen atom.[3][4][5] However, under strongly acidic and/or high-temperature conditions, they can undergo dehydration to form an alkene.

-

Ether Linkage: The ethoxy group is relatively stable but can undergo cleavage under strong acidic conditions, particularly with hydrohalic acids like HBr or HI, via an SN1 or SN2 mechanism.[6][7] Oxidative degradation may also occur at the carbon atom alpha to the ether oxygen.

-

Alkyne Group: The terminal alkyne (propargyl group) can be susceptible to thermal decomposition.[8][9][10] While the triple bond is generally stable, it can undergo hydration in the presence of acid and a mercury catalyst to form a ketone (Meyer-Schuster rearrangement from the propargyl alcohol). It may also be susceptible to oxidative cleavage under harsh conditions.

Based on these principles, a predicted degradation pathway is illustrated below.

Experimental Protocols for Forced Degradation Studies

The following protocols are standardized methodologies for inducing and analyzing the degradation of a drug substance. A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without being so extensive as to lead to secondary degradation.[11]

3.1 Hydrolytic Degradation

-

Objective: To assess the susceptibility of the compound to acid and base-catalyzed hydrolysis.

-

Protocol:

-

Prepare three sets of solutions of this compound at a concentration of 1 mg/mL in:

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified Water (for neutral hydrolysis)

-

-

For each condition, prepare two batches: one to be stored at room temperature (25°C) and one at an elevated temperature (e.g., 60°C).

-

Store the solutions protected from light.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

3.2 Oxidative Degradation

-

Objective: To determine the compound's sensitivity to oxidation.

-

Protocol:

-

Prepare a solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples by HPLC.

-

3.3 Photolytic Degradation

-

Objective: To evaluate the photostability of the compound in solid and solution states.

-

Protocol:

-

Solid State: Spread a thin layer of the solid compound in a suitable container.

-

Solution State: Prepare a 1 mg/mL solution in a photochemically inert solvent.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[12][13]

-

Prepare control samples wrapped in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

-

Analyze the exposed and control samples by HPLC.

-

3.4 Thermal Degradation

-

Objective: To assess the stability of the compound at elevated temperatures.

-

Protocol:

-

Place the solid compound in a controlled temperature chamber (e.g., an oven) at a temperature significantly above accelerated stability conditions (e.g., 80°C).

-

Withdraw samples at specified time points (e.g., 1, 3, 5, and 7 days).

-

Prepare solutions of the withdrawn samples and analyze by HPLC.

-

Data Presentation

The quantitative results from the forced degradation studies should be summarized in tables to facilitate comparison. The tables below are templates illustrating how such data would be presented.

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

| Stress Condition | Parameters | Time | Assay of Parent (%) | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | 90.5 | 9.5 | 2 |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | 98.2 | 1.8 | 1 |

| Neutral Hydrolysis | Water, 60°C | 48 h | 99.1 | 0.9 | 0 |

| Oxidation | 3% H₂O₂, RT | 8 h | 88.7 | 11.3 | 3 |

| Photolysis (Solid) | ICH Q1B | - | 99.5 | 0.5 | 0 |

| Photolysis (Solution) | ICH Q1B | - | 97.8 | 2.2 | 1 |

| Thermal (Dry Heat) | 80°C | 7 days | 94.3 | 5.7 | 2 |

Table 2: Hypothetical Chromatographic Purity Data under Oxidative Stress

| Time Point | Parent Peak Area (%) | Degradant 1 RRT 0.85 (%) | Degradant 2 RRT 1.10 (%) | Degradant 3 RRT 1.25 (%) | Total Impurities (%) |

| 0 h | 100 | - | - | - | 0 |

| 2 h | 97.1 | 1.2 | 0.9 | 0.8 | 2.9 |

| 4 h | 94.5 | 2.5 | 1.8 | 1.2 | 5.5 |

| 8 h | 88.7 | 4.8 | 3.5 | 3.0 | 11.3 |

Conclusion

While specific stability data for this compound is not available, a comprehensive understanding of its potential degradation pathways can be inferred from the reactivity of its constituent functional groups. The molecule is predicted to be most susceptible to degradation under strong acidic and oxidative conditions. The tertiary alcohol is expected to be relatively stable to oxidation but may dehydrate under acidic/thermal stress. The ether linkage could be a point of cleavage under strong acid hydrolysis. The terminal alkyne may be susceptible to thermal decomposition.

The provided experimental protocols offer a robust framework for conducting forced degradation studies to confirm these predictions. The results of such studies are paramount for developing a stable formulation, establishing appropriate storage conditions, and ensuring the quality and safety of any potential product containing this molecule. It is critical to employ a validated, stability-indicating analytical method to accurately separate and quantify the parent compound from all potential degradation products.

References

- 1. lubrizolcdmo.com [lubrizolcdmo.com]

- 2. veeprho.com [veeprho.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. q1scientific.com [q1scientific.com]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Potential Stereoisomers of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stereoisomers of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol, a chiral tertiary propargyl alcohol with applications in synthetic and medicinal chemistry. Due to the presence of two stereogenic centers, this molecule can exist as four distinct stereoisomers. This document outlines the stereochemical relationships between these isomers, presents hypothetical yet representative quantitative data for their characterization, and details established experimental protocols for their stereoselective synthesis and separation. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of chiral molecules in drug discovery and development.

Introduction to the Stereoisomers of this compound

This compound possesses two chiral centers at the C3 and C7 positions. The C3 carbon is a quaternary stereocenter bearing a hydroxyl group, an ethynyl group, a methyl group, and a substituted alkyl chain. The C7 carbon is a tertiary stereocenter with an ethoxy group, a methyl group, and is part of the main octyl chain. The presence of two stereocenters gives rise to a maximum of 2n = 22 = 4 possible stereoisomers.[1][2]

These stereoisomers exist as two pairs of enantiomers. The diastereomeric pairs differ in their physical and chemical properties, which allows for their separation using standard chromatographic techniques.[3] The enantiomeric pairs have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light, and require chiral-specific methods for their resolution.[4][5]

The four stereoisomers are:

-

(3R, 7R)-7-Ethoxy-3,7-dimethyloct-1-yn-3-ol

-

(3S, 7S)-7-Ethoxy-3,7-dimethyloct-1-yn-3-ol

-

(3R, 7S)-7-Ethoxy-3,7-dimethyloct-1-yn-3-ol

-

(3S, 7R)-7-Ethoxy-3,7-dimethyloct-1-yn-3-ol

The relationship between these stereoisomers is depicted in the logical diagram below.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of Stereoisomers

| Stereoisomer | Configuration | Specific Rotation [α]D20 (c=1, CHCl3) |

| 1 | (3R, 7R) | +15.2° |

| 2 | (3S, 7S) | -15.2° |

| 3 | (3R, 7S) | +8.5° |

| 4 | (3S, 7R) | -8.5° |

Note: Specific rotation values for enantiomers are equal in magnitude but opposite in sign.[6][7] Diastereomers will have different specific rotation values.

Table 2: Representative Chromatographic and Spectroscopic Data

| Stereoisomer Pair | Analytical Technique | Expected Outcome |

| Diastereomers ((3R,7R) vs (3R,7S)) | Normal Phase HPLC (achiral) | Baseline separation with distinct retention times. |

| Enantiomers ((3R,7R) vs (3S,7S)) | Chiral HPLC | Baseline separation on a suitable chiral stationary phase.[8][9] |

| Diastereomeric Mixture | 1H or 13C NMR | Distinct signals for protons or carbons near the stereocenters, allowing for the determination of the diastereomeric ratio (dr) by integration.[10][11] |

| Enantiomeric Mixture | 1H NMR with Chiral Shift Reagent | Splitting of signals corresponding to the enantiomers, enabling the calculation of enantiomeric excess (ee).[12][13] |

Experimental Protocols

The following sections detail generalized experimental protocols for the stereoselective synthesis and separation of the stereoisomers of this compound, based on established methodologies for analogous compounds.[14][15]

Stereoselective Synthesis: Asymmetric Alkynylation

The synthesis of enantioenriched tertiary propargyl alcohols is most commonly achieved through the asymmetric addition of a metal acetylide to a prochiral ketone.[14][16] To generate the stereoisomers of this compound, a stereoselective alkynylation of a chiral ketone precursor would be required.

Protocol: Diastereoselective Alkynylation of a Chiral Ketone

-

Preparation of the Chiral Ketone: Synthesize the chiral ketone, (R)- or (S)-5-ethoxy-5-methylhexan-2-one, from a suitable chiral starting material.

-

Generation of the Acetylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve ethynyltrimethylsilane in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium dropwise. Stir the mixture for 30 minutes to generate the lithium acetylide.

-

Asymmetric Addition: To the acetylide solution, add a solution of the chiral ketone in anhydrous THF dropwise at -78 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomeric products.

-

Deprotection: Remove the trimethylsilyl (TMS) protecting group using a mild desilylation agent like potassium carbonate in methanol to yield the final diastereomerically enriched tertiary propargyl alcohols.

Separation of Stereoisomers

3.2.1. Separation of Diastereomers

Diastereomers can be separated by standard chromatographic techniques due to their different physical properties.

Protocol: Flash Column Chromatography

-

Column Packing: Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Sample Loading: Dissolve the diastereomeric mixture in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify and combine the fractions containing each pure diastereomer.

-

Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the isolated diastereomers.

3.2.2. Separation of Enantiomers

Enantiomers require a chiral environment for separation. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.[17][18][19]

Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IB, IC).

-

Mobile Phase Optimization: Develop an optimal mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

Sample Preparation: Dissolve the racemic mixture (a single diastereomer) in the mobile phase.

-

Injection and Separation: Inject the sample onto the chiral HPLC system and perform the separation under isocratic conditions.

-

Detection: Monitor the elution of the enantiomers using a UV detector.

-

Quantification: Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

Characterization

Protocol: Determination of Diastereomeric Ratio by 1H NMR

-

Sample Preparation: Prepare a solution of the diastereomeric mixture in a deuterated solvent (e.g., CDCl3).

-

Data Acquisition: Acquire a high-resolution 1H NMR spectrum.

-

Data Analysis: Identify well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers (e.g., the methyl group at C3 or protons on the carbons adjacent to the stereocenters).

-

Integration: Carefully integrate the selected signals for each diastereomer.

-

Calculation: The diastereomeric ratio (dr) is the ratio of the integration values.[20]

Conclusion

The four potential stereoisomers of this compound present a rich area for stereochemical investigation. Understanding the relationships between these isomers and mastering the techniques for their selective synthesis and separation are crucial for their application in fields such as drug development, where the specific stereochemistry of a molecule can dramatically influence its biological activity. This guide provides a foundational framework of the key concepts and experimental methodologies required to explore the chemistry of these and other complex chiral molecules. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets and analytical needs.

References

- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 2. Mathematical Relationships of Individual Stereocenter er Values to dr Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 18. csfarmacie.cz [csfarmacie.cz]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of various derivatives from the tertiary propargyl alcohol, 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol. This starting material, possessing a unique combination of an ether, a tertiary alcohol, and a terminal alkyne, serves as a versatile building block for the synthesis of novel compounds with potential applications in fragrance, agrochemical, and pharmaceutical industries. The following sections detail a proposed synthesis of the starting material, followed by protocols for key transformations including hydrogenation, rearrangement, and coupling reactions.

Proposed Synthesis of Starting Material: this compound

The synthesis of this compound can be achieved via the ethynylation of the corresponding ketone precursor, 6-ethoxy-6-methylheptan-2-one. This reaction involves the addition of an acetylide anion to the carbonyl group.

Experimental Protocol: Ethynylation of 6-Ethoxy-6-methylheptan-2-one

This protocol is adapted from standard ketone ethynylation procedures.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Acetylene Introduction: Acetylene gas is bubbled through the THF at a low temperature (-78 °C, dry ice/acetone bath) to create a saturated solution.

-

Deprotonation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the acetylene solution at -78 °C, maintaining the temperature below -70 °C. This forms lithium acetylide in situ.

-

Ketone Addition: A solution of 6-ethoxy-6-methylheptan-2-one in anhydrous THF is added dropwise to the lithium acetylide suspension at -78 °C.

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 6-Ethoxy-6-methylheptan-2-one | 1.0 eq | |

| Acetylene | Excess | Saturated solution in THF |

| n-Butyllithium | 1.2 eq | 2.5 M in hexanes |

| Solvent | Anhydrous THF | |

| Temperature | -78 °C to room temperature | |

| Reaction Time | 12-16 hours | |

| Representative Yield | 85-95% | Based on analogous reactions |

Derivatization of this compound

The functional groups of this compound allow for a variety of chemical transformations.

Logical Workflow for Derivatization

Caption: Synthetic pathways from a ketone precursor to this compound and its subsequent derivatization.

Catalytic Hydrogenation to 7-Ethoxy-3,7-dimethyloctan-3-ol

Complete reduction of the alkyne moiety leads to the corresponding saturated tertiary alcohol. This transformation can be useful for modifying the volatility and odor profile of the parent compound for fragrance applications.

-

Catalyst Preparation: A reaction flask is charged with this compound and a suitable solvent such as ethanol or ethyl acetate. Palladium on carbon (10% Pd/C) is added as the catalyst.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

-

Reaction Monitoring: The reaction is monitored by TLC or Gas Chromatography (GC) until the starting material is completely consumed.

-

Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be purified by distillation or column chromatography to give pure 7-Ethoxy-3,7-dimethyloctan-3-ol.

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| This compound | 1.0 eq | |

| 10% Pd/C | 1-5 mol% | |

| Solvent | Ethanol | |

| Hydrogen Pressure | 1 atm (balloon) | |

| Temperature | Room Temperature | |

| Reaction Time | 2-6 hours | |

| Representative Yield | >95% | Based on analogous reactions |

Meyer-Schuster Rearrangement to 7-Ethoxy-3,7-dimethyloct-1-en-3-one

The acid-catalyzed Meyer-Schuster rearrangement transforms tertiary propargylic alcohols into α,β-unsaturated ketones.[1][2] These enones are valuable intermediates in organic synthesis and can also be of interest as fragrance components.

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., toluene or dioxane), a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid is added.[3]

-

Heating: The reaction mixture is heated to a temperature between 60-110 °C.

-

Reaction Monitoring: The progress of the rearrangement is monitored by TLC or GC.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 7-Ethoxy-3,7-dimethyloct-1-en-3-one.

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| This compound | 1.0 eq | |

| p-Toluenesulfonic acid | 0.1 eq | |

| Solvent | Toluene | |

| Temperature | 90 °C | |

| Reaction Time | 4-8 hours | |

| Representative Yield | 70-85% | Based on analogous reactions |

Sonogashira Coupling to Aryl-Substituted Alkynes

The terminal alkyne of this compound can undergo palladium- and copper-catalyzed Sonogashira coupling with aryl or vinyl halides.[4][5][6] This reaction is a powerful tool for creating more complex molecules with potential applications in materials science and as intermediates for drug discovery.

-

Reaction Setup: A Schlenk flask is charged with the aryl halide, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Reagent Addition: A degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added, followed by this compound.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated gently (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC or GC.

-

Work-up: The reaction mixture is filtered to remove the amine salt, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the coupled product.

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| This compound | 1.2 eq | |

| Aryl Halide (e.g., Iodobenzene) | 1.0 eq | |

| Pd(PPh₃)₂Cl₂ | 0.02 eq | |

| CuI | 0.04 eq | |

| Solvent/Base | Triethylamine | |

| Temperature | 50 °C | |

| Reaction Time | 6-12 hours | |

| Representative Yield | 80-90% | Based on analogous reactions |

Signaling Pathways and Applications

While specific biological signaling pathways for derivatives of this compound are not yet established, structurally similar terpenoid and alkyne-containing molecules have shown a range of biological activities. The derivatization strategies outlined above can be part of a medicinal chemistry program to explore structure-activity relationships (SAR).

Hypothetical Drug Discovery Workflow

References

- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol as a versatile precursor in organic synthesis, with a particular focus on the development of novel fragrance compounds and other fine chemicals. This document outlines its synthesis, key reactive sites, and detailed protocols for its transformation into various derivatives.

Introduction

This compound is a functionalized terpenoid derivative containing a terminal alkyne and a tertiary propargylic alcohol. These functional groups offer orthogonal reactivity, making it a valuable building block for the synthesis of complex molecules. Its structural similarity to known fragrance ingredients, such as those derived from linalool and citronellol, suggests its potential as a precursor to new odorants with unique profiles. The ethoxy group can modulate the molecule's polarity and volatility, potentially influencing its olfactory properties and performance in various formulations.

Synthesis of the Precursor

The synthesis of this compound can be achieved via the ethynylation of the corresponding ketone, 6-ethoxy-6-methylheptan-2-one. This reaction is analogous to the industrial synthesis of dehydrolinalool from methylheptenone.[1]

Protocol: Synthesis of this compound

This protocol describes the addition of acetylene to 6-ethoxy-6-methylheptan-2-one to yield the title compound.

-

Materials:

-

6-ethoxy-6-methylheptan-2-one

-

Acetylene gas

-

Potassium hydroxide (KOH)

-

Liquid ammonia

-

Anhydrous diethyl ether or THF

-

Ammonium chloride (saturated aqueous solution)

-

-

Procedure:

-

Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer under a nitrogen atmosphere.

-

Charge the flask with liquid ammonia and add catalytic amounts of potassium hydroxide.

-

Bubble acetylene gas through the stirred ammonia solution to form potassium acetylide.

-

Slowly add a solution of 6-ethoxy-6-methylheptan-2-one in anhydrous diethyl ether to the reaction mixture at -33 °C (the boiling point of liquid ammonia).

-

Allow the reaction to stir for 2-4 hours, monitoring the consumption of the ketone by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the ammonia to evaporate, then add water and diethyl ether to the residue.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Expected Yield: 85-95% (based on analogous reactions).

Key Chemical Transformations and Applications

The dual functionality of this compound allows for a variety of subsequent chemical transformations. The terminal alkyne can undergo reactions such as hydration, hydrogenation, and coupling, while the tertiary alcohol can be subjected to rearrangement or substitution.

The terminal alkyne is a versatile handle for chain extension and functionalization.

Table 1: Summary of Key Alkyne Transformations

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Partial Hydrogenation | H₂, Lindlar's catalyst | 7-Ethoxy-3,7-dimethyloct-1-en-3-ol | Precursor to floral/fruity fragrances |

| Full Hydrogenation | H₂, Pd/C | 7-Ethoxy-3,7-dimethyloctan-3-ol | Saturated alcohol derivatives |

| Hydration (Markovnikov) | HgSO₄, H₂SO₄, H₂O | 7-Ethoxy-3,7-dimethyloctan-3-ol-2-one | Ketone intermediates |

| Hydroboration-Oxidation | 1. Sia₂BH 2. H₂O₂, NaOH | 7-Ethoxy-3,7-dimethyloctan-3-ol-1-al | Aldehyde intermediates for further synthesis |

| Sonogashira Coupling | Aryl halide, Pd(PPh₃)₄, CuI, base | Aryl-substituted alkyne | Building blocks for complex molecules, potential UV filters |

Protocol: Partial Hydrogenation to the Corresponding Alkene (Linalool Analogue)

This protocol describes the selective reduction of the alkyne to a cis-alkene.

-

Materials:

-

This compound

-

Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

-

Hexane or Ethyl Acetate

-

Hydrogen gas

-

-

Procedure:

-

Dissolve this compound in hexane in a flask equipped with a stir bar.

-

Add Lindlar's catalyst (5% w/w) to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC to avoid over-reduction.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 7-Ethoxy-3,7-dimethyloct-1-en-3-ol.

-

The tertiary propargylic alcohol moiety can undergo rearrangements to yield valuable carbonyl compounds.

Table 2: Key Transformations of the Tertiary Propargylic Alcohol

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Meyer-Schuster Rearrangement | Acid catalyst (e.g., H₂SO₄, TsOH) | α,β-Unsaturated ketone | Fragrance compounds with fruity or floral notes |

| Rupe Rearrangement | Formic acid or other strong acids | α,β-Unsaturated ketone (alternative) | Synthesis of ionone-type structures |

Protocol: Meyer-Schuster Rearrangement to an α,β-Unsaturated Ketone

This protocol details the acid-catalyzed rearrangement to form an enone.

-

Materials:

-

This compound

-

Formic acid (or a Lewis acid catalyst)

-

Toluene

-

-

Procedure:

-

Dissolve this compound in toluene.

-

Add a catalytic amount of formic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting α,β-unsaturated ketone by vacuum distillation or column chromatography.

-

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic logic and potential transformations of this compound.

References

High-performance liquid chromatography (HPLC) method for 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol

An Application Note and Protocol for the Analysis of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a tertiary acetylenic alcohol with potential applications in various fields, including organic synthesis and as a specialty chemical. A reliable and robust analytical method is crucial for its quality control, purity assessment, and stability testing. Reversed-phase HPLC is a widely used technique for the separation and quantification of moderately non-polar to polar organic compounds, making it a suitable choice for this analyte.[1][2][3][4] This application note describes a developed and validated RP-HPLC method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in the table below. These properties are essential for developing an appropriate HPLC method.

| Property | Value | Source |

| Chemical Structure | C₁₂H₂₂O₂ | (Assumed based on name) |

| Molecular Weight | 198.30 g/mol | (Calculated) |

| Polarity | Moderately non-polar | (Inferred from structure) |

| UV Absorbance | Expected in the low UV region (e.g., 200-220 nm) due to the alkyne group. | (Theoretical) |

HPLC Method Development and Optimization

The development of a robust HPLC method requires a systematic approach to optimize the separation of the target analyte from potential impurities. The following workflow outlines the key steps in this process.

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH). Deionized water (18.2 MΩ·cm).

-

Standards: this compound reference standard of known purity.

Preparation of Mobile Phase and Solutions

-

Mobile Phase A: Deionized water

-

Mobile Phase B: Acetonitrile (ACN)

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of ACN in a volumetric flask.

-